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Monosodium glutamate - 142-47-2

Monosodium glutamate

Catalog Number: EVT-275072
CAS Number: 142-47-2
Molecular Formula: C5H8NNaO4
Molecular Weight: 169.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monosodium glutamate (MSG) is the sodium salt of glutamic acid, a naturally occurring non-essential amino acid. [, ] It exists as a white, odorless, crystalline powder, readily soluble in water. [, ] Classified as a flavor enhancer, MSG imparts the savory "umami" taste, commonly found in foods like tomatoes, cheese, and mushrooms. [, , , ] In scientific research, MSG serves as a valuable tool for:

  • Inducing obesity: MSG administration to neonatal rodents is a well-established model for studying obesity and its related metabolic disorders. [, , , ]
  • Investigating glutamate receptors: Due to its glutamate component, MSG is utilized in studies exploring the role of glutamate receptors in various physiological and pathological conditions, including neurotoxicity and epileptogenesis. [, , , , , ]
  • Analyzing taste perception: MSG serves as a key stimulus in studies investigating the neural mechanisms underlying umami taste perception. [, ]
Future Directions
  • Exploring the potential therapeutic applications of MSG: Some studies suggest potential beneficial effects of MSG, such as improving hemoglobin levels []. Further research is needed to explore these avenues and assess their clinical significance.

Glutamic Acid

Compound Description: Glutamic acid is a naturally occurring amino acid found in various foods, including tomatoes, cheese, and mushrooms. It serves as a key neurotransmitter in the central nervous system, playing a critical role in learning and memory. []

Relevance: Glutamic acid is the parent compound of monosodium glutamate (MSG), differing only by the presence of a sodium ion bound to the carboxyl group. [] While both compounds share the umami taste, the potential health effects of MSG are often attributed to its sodium content and its breakdown into glutamate in the body.

L-Arginine

Compound Description: L-arginine is a semi-essential amino acid crucial for protein synthesis and various metabolic processes within the body. It acts as a precursor to nitric oxide, a signaling molecule involved in vasodilation and blood flow regulation. []

Relevance: Studies have explored L-arginine's potential to mitigate the oxidative stress induced by monosodium glutamate. Research suggests that L-arginine exhibits antioxidant properties, counteracting the harmful effects of MSG on blood parameters and oxidative stress markers. []

Sodium Pyroglutamate

Compound Description: Sodium pyroglutamate, also known as sodium pidolate or sodium 5-oxoproline, is a cyclic derivative of glutamic acid. It can accumulate in biological systems and may be associated with certain metabolic disorders. []

Relevance: In the production of monosodium glutamate, sodium pyroglutamate is a by-product found in the mother liquor. Its presence can impact MSG yield, necessitating hydrolysis to convert it back to glutamic acid. []

Sorbitol

Compound Description: Sorbitol, a sugar alcohol, finds applications as a sweetener and humectant in various food and pharmaceutical products. It is known to possess cryoprotective properties, safeguarding cells from freeze-drying damage. []

Relevance: Research on Lactobacillus strains indicated that supplementing the bacteria with sorbitol during storage enhances their resistance to freeze-drying, similar to the effects observed with monosodium glutamate. This suggests a potential interaction with cell membrane fatty acid composition and protective mechanisms against environmental stress. []

Beta-Carotene

Compound Description: Beta-carotene is a precursor to vitamin A, an essential nutrient for vision, growth, and immune function. It acts as an antioxidant, protecting cells from damage caused by free radicals. [, ]

Relevance: Studies have investigated the potential of beta-carotene to mitigate the adverse effects of monosodium glutamate. Research suggests that beta-carotene supplementation can attenuate the morphological changes induced by MSG in cardiac tissue, demonstrating its protective effects against MSG-induced oxidative stress. [, ]

Pectin

Compound Description: Pectin is a complex polysaccharide found in plant cell walls, known for its gelling and thickening properties in food applications. Emerging research suggests potential therapeutic effects related to its antioxidant and anti-inflammatory properties. []

Relevance: Studies have explored the role of pectin in counteracting the adverse effects of monosodium glutamate on ovarian tissue in mice. Pectin shows promise in ameliorating MSG-induced cellular toxicity and damage, highlighting its potential as a protective agent against MSG-related organ damage. []

Sodium Nitrite

Compound Description: Sodium nitrite is an inorganic salt widely used as a color fixative and preservative in processed meats. While it prevents bacterial growth and maintains color, concerns exist regarding its potential formation of carcinogenic compounds. []

Relevance: This study investigates the physiological changes induced by sodium nitrite in rats, comparing its effects to those of monosodium glutamate and annatto. The research highlights the impact of various food additives on liver and kidney function, blood parameters, and hormonal balance. []

Annatto

Compound Description: Annatto is a natural food coloring derived from the seeds of the achiote tree. It imparts a yellow to orange hue to food products and is generally considered safe for consumption. []

Relevance: This study investigates annatto alongside monosodium glutamate and sodium nitrite, assessing their impact on various physiological parameters in rats. The research examines the potential health effects of commonly used food additives, providing insights into their impact on organ function, metabolism, and hormone levels. []

Aspartame

Compound Description: Aspartame is an artificial sweetener commonly used as a sugar substitute in various food and beverages. It is known to be significantly sweeter than sugar, making it a popular choice for low-calorie products. []

Relevance: This study investigates the combined effects of aspartame and monosodium glutamate on the hippocampus and oxidative stress markers in rats. The findings suggest that both food additives can disrupt neuronal signaling pathways and contribute to oxidative stress, potentially increasing the risk of neurodegenerative disorders. []

Inosine 5'-Monophosphate (IMP)

Compound Description: Inosine 5'-monophosphate (IMP) is a naturally occurring nucleotide found in various foods, particularly in high-protein sources like meat and fish. It contributes to the umami taste and often acts synergistically with monosodium glutamate to enhance flavor. []

Relevance: Research indicates that IMP, in combination with monosodium glutamate, can influence appetite regulation. The synergistic effect of these compounds not only increases appetite during food intake but also enhances satiety afterward, contributing to a biphasic effect on appetite. []

Synthesis Analysis

The synthesis of monosodium glutamate can be accomplished through three primary methods:

Technical Parameters

  • pH Control: Maintaining a pH between 6 and 9 during fermentation is essential for optimal bacterial activity.
  • Temperature: Fermentation typically occurs at temperatures around 30-37°C.
  • Nutrient Sources: A nitrogen source such as ammonium hydroxide or urea is added to support bacterial growth.
Molecular Structure Analysis

Monosodium glutamate has a molecular formula of C5H8NNaO4C_5H_8NNaO_4 and a molar mass of approximately 169.11 g/mol. The structure consists of:

  • A central carbon atom bonded to an amino group (NH2-NH_2), a carboxyl group (COOH-COOH), and a sodium ion (Na+Na^+).
  • The compound exists in a zwitterionic form in solution, where it dissociates into sodium ions and glutamate anions.

Structural Characteristics

  • Crystalline Form: Monosodium glutamate is typically found as a white crystalline powder.
  • Solubility: It is highly soluble in water but insoluble in organic solvents such as ether .
Chemical Reactions Analysis

Monosodium glutamate participates in various chemical reactions:

Mechanism of Action

The mechanism through which monosodium glutamate enhances flavor involves its interaction with specific taste receptors on the tongue that are responsible for detecting umami flavors. When consumed:

Relevant Data

Research indicates that monosodium glutamate can enhance the perception of saltiness while allowing for reduced sodium content in food products .

Physical and Chemical Properties Analysis

Monosodium glutamate exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Solubility: Freely soluble in water; insoluble in organic solvents.
  • Stability: Stable under typical food processing conditions; does not degrade when heated during cooking.

Additional Properties

  • Monosodium glutamate has a melting point around 232°C (450°F) when dehydrated.
  • It does not absorb moisture from the air (non-hygroscopic) but can dissolve readily in water solutions .
Applications

Monosodium glutamate is widely used across various industries:

  1. Food Industry: It serves primarily as a flavor enhancer in soups, sauces, processed meats, snacks, and seasonings.
  2. Nutritional Supplements: Due to its high levels of amino acids, it is used in dietary supplements for both humans and animals.
  3. Research Applications: Monosodium glutamate is utilized in scientific studies investigating taste perception and food chemistry.
Historical Context & Epistemological Evolution of MSG Research

Kikunae Ikeda’s Umami Paradigm: Discovery & Early 20th-Century Reception

In 1907, Japanese chemist Kikunae Ikeda experienced a culinary epiphany while consuming kombu dashi (kelp broth). Recognizing a distinct taste exceeding the classical quartet of sweet, salty, sour, and bitter, he postulated a fifth basic taste—"umami" (from umai, "delicious") [1] [7]. This observation was rooted in his earlier studies in Germany (1899–1901), where he noted similar savory profiles in tomatoes, asparagus, and cheese, yet lacked chemical validation [1].

Ikeda’s methodology exemplified interdisciplinary innovation:

  • Isolation Protocol: By 1908, he hydrolyzed 38 kg of kelp to extract 30 g of glutamic acid crystals, confirming them as umami’s source [1] [9].
  • Neutralization Experiment: Combining glutamic acid with sodium bicarbonate yielded monosodium glutamate, optimizing solubility and flavor intensity [1].
  • Patent Strategy: His 1908 patent (JP14805) framed MSG as a "seasoning with glutamate as primary ingredient," explicitly divorcing it from mere salt enhancement [1].

The reception blended skepticism and intrigue. Western science resisted umami’s classification as fundamental until 1985, when taste receptors specific to glutamate were identified. Conversely, Japan’s Ajinomoto Corporation (founded by Ikeda and entrepreneur Saburosuke Suzuki in 1909) commercialized MSG as a cultural artifact, marketing it as both a scientific advancement and a traditional flavor enhancer [7] [9].

Table 1: Natural Sources of Glutamate Identified by Ikeda

SourceGlutamate Concentration (mg/100g)Culinary Context
Kombu Kelp1,000–3,000Japanese dashi broth
Tomatoes140–250Mediterranean cuisine
Parmesan Cheese1,200–1,600European sauces
Asparagus30–50German vegetable dishes

Industrialization of MSG: From Seaweed Extraction to Bacterial Fermentation

Ikeda’s initial acid-hydrolysis process faced scalability limits: extracting 1 kg of MSG required 300 kg of dried kelp, costing ¥2,200/kg (equivalent to ~$6,500 today) [9]. From 1909–1956, production relied on hydrolyzing wheat or soy protein with hydrochloric acid—a process yielding impure glutamate requiring costly crystallization [9].

The paradigm shifted with biotechnological innovation:

  • Direct Chemical Synthesis (1962–1973): Using acrylonitrile as feedstock, this method achieved higher volumes but suffered from racemic DL-glutamate mixtures. Optical resolution via preferential crystallization added complexity [9].
  • Fermentation Breakthrough (1956): Japanese microbiologists discovered Corynebacterium glutamicum, which excreted L-glutamate from glucose. By 1973, fermentation dominated global production due to:
  • 80% cost reduction vs. extraction
  • 99% optical purity of L-glutamate
  • Utilization of low-value substrates (molasses, starch hydrolysates) [9]

Table 2: Evolution of Industrial MSG Production Methods

EraMethodYieldPurityCost Factor
1909–1956Kelp/wheat hydrolysis10–15 g/kg70–85%100× baseline
1962–1973Acrylonitrile synthesis200–300 g/kg50% (DL-mix)40× baseline
1956–presentBacterial fermentation500–600 g/kg>99% (L-form)1× baseline

Contemporary research explores sustainable substrates:

  • Microalgae Fermentation: P. putida processing Chlorella extracts yields 3.1 mg/g glutamate—30% higher than controls [2].
  • Kelp Biorefining: LAB fermentation of Saccharina latissima reduces sodium (15%) and cadmium (35%), though glutamate content decreases [10].

Shifting Regulatory Frameworks: GRAS Designation & Global Policy Heterogeneity

MSG’s regulatory status epitomizes tensions between scientific consensus and sociocultural perception. The U.S. FDA’s GRAS designation (1958) originated from:

  • Common Use Precedent: Historical consumption of glutamate-rich foods (e.g., Parmesan, tomatoes) [3] [8].
  • Toxicological Threshold: Studies concluding MSG intake (<30 g/kg body weight/day) lacks adverse effects [8].

Table 3: Global MSG Regulatory Frameworks

RegionRegulatory StatusLabeling RequirementsKey Policy Milestones
USAGRAS (self-affirmed)"Monosodium glutamate" in ingredients1958 GRAS inclusion; 1991 FASEB review
EUE621 (approved additive)Classified as "flavor enhancer"1991 directive 91/249/EEC
JapanFood with no standardOften labeled as "umami seasoning"1909 patent as food ingredient
AustraliaFSANZ Standard 1.2.4Must declare added MSG2001 amendment

Recent developments reflect policy dynamism:

  • GRAS Critique: 1990–2010 saw ~1,000 substances self-affirmed as GRAS without FDA notification. In March 2025, HHS Secretary Kennedy proposed revising GRAS rules to mandate pre-market safety data submission [6].
  • Cultural Recontextualization: FDA now rejects the term "Chinese Restaurant Syndrome," acknowledging its xenophobic origins and lack of scientific basis [4] [8].

Properties

CAS Number

142-47-2

Product Name

Monosodium glutamate

IUPAC Name

sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate

Molecular Formula

C5H8NNaO4

Molecular Weight

169.11 g/mol

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m0./s1

InChI Key

LPUQAYUQRXPFSQ-DFWYDOINSA-M

SMILES

C(CC(=O)O)C(C(=O)[O-])N.[Na+]

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Freely soluble in water; practically insoluble in ethanol or ether
SPARINGLY SOL IN ALCOHOL
73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS
In water, 385,000 ppm at 25 °C

Synonyms

Accent
Glutamate, Sodium
Monosodium Glutamate
MSG
Sodium Glutamate
Vestin

Canonical SMILES

C(CC(=O)[O-])C(C(=O)O)N.[Na+]

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)O)N.[Na+]

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